molecular formula C33H26NO2PS B8618913 (S)-N-(2'-(Diphenylphosphanyl)-[1,1'-binaphthalen]-2-yl)methanesulfonamide

(S)-N-(2'-(Diphenylphosphanyl)-[1,1'-binaphthalen]-2-yl)methanesulfonamide

Cat. No. B8618913
M. Wt: 531.6 g/mol
InChI Key: KPRMYNMPHNCTDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-N-(2'-(Diphenylphosphanyl)-[1,1'-binaphthalen]-2-yl)methanesulfonamide is a useful research compound. Its molecular formula is C33H26NO2PS and its molecular weight is 531.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality (S)-N-(2'-(Diphenylphosphanyl)-[1,1'-binaphthalen]-2-yl)methanesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-N-(2'-(Diphenylphosphanyl)-[1,1'-binaphthalen]-2-yl)methanesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

(S)-N-(2'-(Diphenylphosphanyl)-[1,1'-binaphthalen]-2-yl)methanesulfonamide

Molecular Formula

C33H26NO2PS

Molecular Weight

531.6 g/mol

IUPAC Name

N-[1-(2-diphenylphosphanylnaphthalen-1-yl)naphthalen-2-yl]methanesulfonamide

InChI

InChI=1S/C33H26NO2PS/c1-38(35,36)34-30-22-20-24-12-8-10-18-28(24)32(30)33-29-19-11-9-13-25(29)21-23-31(33)37(26-14-4-2-5-15-26)27-16-6-3-7-17-27/h2-23,34H,1H3

InChI Key

KPRMYNMPHNCTDC-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC1=C(C2=CC=CC=C2C=C1)C3=C(C=CC4=CC=CC=C43)P(C5=CC=CC=C5)C6=CC=CC=C6

Origin of Product

United States

Synthesis routes and methods I

Procedure details

3.93 gram (7.17 mmol) of (−)-2-methylsulfonylamino-2′-diphenylphosphinyl-1,1′-binaphthyl (the formula (1-3a-1)) was dissolved in 179 ml of xylene in an autoclave, followed by the addition of 20.0 ml (143.4 mmol) of triethylamine at 0° C. over 15 minutes and 3.62 ml (35.8 mmol) of trichlorosilane over 30 minutes. The mixture was stirred at 150° C. for 18 hours in a tightly sealed condition. The reaction mixture was then extracted with 300 ml of ether. The extract was washed with 100 ml of saturated aqueous solution of ammonium chloride and 100 ml of brine, and then dried over anhydrous sodium sulfate. The solvent was evaporated under a reduced pressure. The residue was purified using a silica gel column chromatography (eluent: 1:6 mixture of ethyl acetate and hexane) to obtain 3.35 gram of the titled compound.
Name
(−)-2-methylsulfonylamino-2′-diphenylphosphinyl-1,1′-binaphthyl
Quantity
3.93 g
Type
reactant
Reaction Step One
Name
( 1-3a-1 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
179 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
3.62 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

3.93 gram (7.17 mmol) of (−)-2-methylsulfonylamino-2′-diphenylphosphinyl-1,1′-binaphthyl (the formula (1-3a-1)) was dissolved in 179 ml of xylene in an autoclave, followed by the addition of 20.0 ml (143.4 mmol) of triethylamine at 0° C. over 15 minutes and 3.62 ml (35.8 mmol) of trichlorosilane over 30 minutes. The mixture was stirred at 150° C. for 18 hours in a tightly sealed condition. The reaction mixture was then extracted with 300 ml of ether. The extract was washed with 100 ml of saturated aqueous solution of ammonium chloride and 100 ml of brine, and then dried over anhydrous sodium sulfate. The solvent was evaporated under a reduced pressure. The residue was purified using a silica gel column chromatography (eluent: 1:6 mixture of ethyl acetate and hexane) to obtain 3.35 gram of the titled compound.
Name
(−)-2-methylsulfonylamino-2′-diphenylphosphinyl-1,1′-binaphthyl
Quantity
3.93 g
Type
reactant
Reaction Step One
[Compound]
Name
( 1-3a-1 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
179 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
3.62 mL
Type
reactant
Reaction Step Three

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